molecular formula C26H25NO7 B12421567 eIF4A3-IN-7

eIF4A3-IN-7

Cat. No.: B12421567
M. Wt: 463.5 g/mol
InChI Key: CBOHUZROGYCRQJ-VRFYTPIESA-N
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Description

Eukaryotic Initiation Factor 4A3 Inhibitor 7 (eIF4A3-IN-7) is a potent inhibitor of eukaryotic initiation factor 4A3 (eIF4A3), a member of the DEAD-box protein family. eIF4A3 is a core component of the exon junction complex, which plays a crucial role in RNA splicing and nonsense-mediated mRNA decay. This compound has shown potential in cancer research and other dysproliferative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and are typically found in patent literature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the production likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

eIF4A3-IN-7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Mechanism of Action

eIF4A3-IN-7 exerts its effects by inhibiting the activity of eIF4A3, a DEAD-box RNA helicase. eIF4A3 is involved in the assembly of the exon junction complex, which regulates RNA splicing and quality control. By inhibiting eIF4A3, this compound disrupts these processes, leading to altered RNA metabolism and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

eIF4A3-IN-7 is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific functions of eIF4A3 in RNA metabolism and cancer. Unlike other eIF4A inhibitors, this compound does not significantly affect eIF4A1 or eIF4A2, reducing off-target effects and increasing its potential as a therapeutic agent .

Properties

Molecular Formula

C26H25NO7

Molecular Weight

463.5 g/mol

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-3a-(4-hydroxyphenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

InChI

InChI=1S/C26H25NO7/c1-32-17-12-18(33-2)22-19(13-17)34-26(15-8-10-16(28)11-9-15)21(14-6-4-3-5-7-14)20(24(27)30)23(29)25(22,26)31/h3-13,20-21,23,28-29,31H,1-2H3,(H2,27,30)/t20-,21-,23-,25+,26+/m1/s1

InChI Key

CBOHUZROGYCRQJ-VRFYTPIESA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)O)C5=CC=CC=C5)C(=O)N)O)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)O)C5=CC=CC=C5)C(=O)N)O)O

Origin of Product

United States

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